Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Overview
Description
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 190321-53-0 . It has a molecular weight of 186.25 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C10H18O3 . The InChI code for this compound is 1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 268.5±13.0 °C and a predicted density of 1.039±0.06 g/cm3 . The pKa of the compound is predicted to be 15.05±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
- Ring-Closing Metathesis-Based Synthesis : Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate has been utilized in the synthesis of specialized cyclohexene derivatives using ring-closing metathesis and Grignard reactions, as demonstrated in the creation of functionalized cyclohexene skeletons like GS4104 (Cong & Yao, 2006).
- First Synthesis and Structural Analysis : This compound was synthesized for the first time through a three-component condensation process, and its structure was confirmed by X-ray analysis, highlighting its potential for various chemical applications (Kurbanova et al., 2019).
Polymerization and Material Science
- Functional Cyclic Esters in Polymer Science : It is involved in the synthesis and polymerization of new cyclic esters containing functional groups, playing a crucial role in developing hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Pharmaceutical and Biological Research
- Antisepsis Agent Synthesis : The compound has been used in synthesizing optically active cyclohexene derivatives, which are critical in creating new antisepsis agents like TAK-242 (Yamada et al., 2006).
- Insect Attractant Synthesis : It plays a role in the enantioselective synthesis of compounds like Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly (Raw & Jang, 2000).
Environmental and Industrial Applications
- Autoxidation Mechanism Elucidation : The compound has been instrumental in understanding the mechanism of autoxidation of ethylbenzene and cyclohexane, contributing to the field of organic chemistry and environmental studies (Hermans et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBYSMSDGTAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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